molecular formula C21H23N3O2S B459795 3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-08-9

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459795
CAS No.: 445269-08-9
M. Wt: 381.5g/mol
InChI Key: UTMCUTBNUIEDNE-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.5g/mol. The purity is usually 95%.
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Biological Activity

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that belongs to the thienoquinoline class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is C21H23N3O2S with a molar mass of 381.49 g/mol .

The compound features a complex structure characterized by a thienoquinoline backbone, which is known for its diverse pharmacological activities. Key physicochemical properties include:

PropertyValue
Molecular FormulaC21H23N3O2S
CAS Number445269-08-9
Molar Mass381.49 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, studies on related quinolone derivatives have shown promising in vitro anticancer activity against various cancer cell lines .

In one study, derivatives of 4-quinolone were synthesized and tested for their cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results demonstrated that certain derivatives were more cytotoxic against U-87 cells than MDA-MB-231 cells . This suggests that structural modifications can enhance the anticancer efficacy of thienoquinoline derivatives.

Antimicrobial Activity

The thienoquinoline scaffold has been associated with various antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

A comparative study highlighted that certain derivatives exhibited antibacterial effects comparable to standard antibiotics like penicillin and streptomycin . This positions this compound as a potential candidate for further investigation in antimicrobial therapy.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of thienoquinoline derivatives against various cancer cell lines. The findings indicated that modifications at the phenyl group significantly influenced the anticancer activity, suggesting that this compound may exhibit similar or enhanced effects depending on its substituents .
  • Antimicrobial Testing : Another research effort focused on the synthesis of quinolone derivatives and their antibacterial activity against multiple bacterial strains. The results showed that certain compounds had MIC values comparable to established antibiotics, indicating a potential for development into therapeutic agents .

Properties

IUPAC Name

3-amino-6-ethyl-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-3-12-4-9-17-13(10-12)11-16-18(22)19(27-21(16)24-17)20(25)23-14-5-7-15(26-2)8-6-14/h5-8,11-12H,3-4,9-10,22H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMCUTBNUIEDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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